BAY-678 racemate
Overview
Description
BAY-678 racemate is a racemic mixture of BAY-678, which is an orally bioavailable, highly potent, selective, and cell-permeable inhibitor of human neutrophil elastase. Human neutrophil elastase is a serine protease involved in the degradation of extracellular matrix proteins and is implicated in various inflammatory diseases . This compound has a molecular formula of C20H15F3N4O2 and a molecular weight of 400.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-678 racemate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demand. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: BAY-678 racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of new functionalized compounds .
Scientific Research Applications
BAY-678 racemate has a wide range of scientific research applications, including:
Mechanism of Action
BAY-678 racemate exerts its effects by selectively inhibiting human neutrophil elastase. The compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition reduces inflammation and tissue damage associated with various inflammatory diseases. The molecular targets and pathways involved include the inhibition of neutrophil elastase activity and the subsequent modulation of inflammatory responses .
Comparison with Similar Compounds
BAY-85-8501: A more potent and selective inhibitor of human neutrophil elastase, used in preclinical models of pulmonary diseases.
Comparison: BAY-678 racemate is unique due to its high selectivity and potency as an inhibitor of human neutrophil elastase. Compared to BAY-677 and BAY-85-8501, this compound offers a balance of efficacy and bioavailability, making it a valuable tool for research and potential therapeutic applications .
Biological Activity
BAY-678 racemate is a potent and selective inhibitor of human neutrophil elastase (HNE), an enzyme linked to various inflammatory processes. This compound has garnered attention for its potential therapeutic applications in treating diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
BAY-678 operates primarily through the inhibition of HNE, which is a serine protease involved in the breakdown of elastin and other proteins in the extracellular matrix. The mechanism involves the formation of a non-covalent complex between BAY-678 and HNE, effectively preventing the enzymatic cleavage of peptide bonds in target substrates. This inhibition can significantly alter the inflammatory response mediated by neutrophils, providing therapeutic benefits in conditions with elevated elastase activity .
Pharmacological Properties
BAY-678 exhibits several favorable pharmacological properties:
- Oral Bioavailability : The compound is orally bioavailable, allowing for convenient administration.
- Potency : It has an IC50 value of 20 nM, indicating high potency at low concentrations.
- Selectivity : BAY-678 shows high selectivity for HNE compared to other proteases, minimizing potential side effects associated with less selective inhibitors .
Comparative Analysis with Other Inhibitors
The following table summarizes the comparative potency and selectivity of BAY-678 against other known elastase inhibitors:
Compound Name | Mechanism of Action | Potency (IC50) | Selectivity |
---|---|---|---|
BAY-678 | Inhibits human neutrophil elastase | 20 nM | High |
AZD9668 | Inhibits human neutrophil elastase | 50 nM | Moderate |
SB-331750 | Inhibits both human and porcine elastases | 30 nM | Moderate |
PF-06282999 | Selectively inhibits human neutrophil elastase | 25 nM | High |
BAY-678 stands out due to its exceptional potency and selectivity for HNE, making it a promising candidate for clinical applications in treating inflammatory diseases .
Case Studies and Research Findings
Research has demonstrated the efficacy of BAY-678 in various preclinical models. For instance, studies indicated that administration of BAY-678 resulted in reduced markers of inflammation in animal models of lung injury. The compound was shown to decrease neutrophil infiltration and tissue damage associated with excessive elastase activity.
In a comparative study involving BAY-678 and AZD9668, both compounds were assessed for their safety and tolerability. Results indicated that BAY-678 exhibited a more favorable safety profile, which is critical for its potential use in chronic inflammatory conditions .
Properties
IUPAC Name |
5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVGIFOWOVINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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